1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine

Descripción

Chemical Identity and Structural Characterization of 1-Acetyl-N-(3-Ethoxypropyl)Piperidin-4-Amine

IUPAC Nomenclature and Systematic Identification

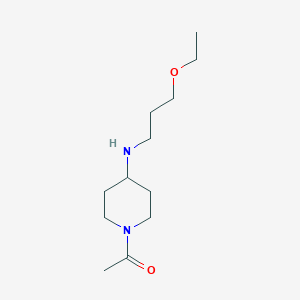

The systematic name for this compound, as per IUPAC guidelines, is 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone . This nomenclature reflects its structural components:

- A piperidine ring (hexagonal nitrogen-containing heterocycle) substituted at the 4-position.

- A 3-ethoxypropylamine side chain attached to the piperidine nitrogen.

- An acetyl group (ethanone) bonded to the piperidine nitrogen at the 1-position.

Alternative synonyms include This compound and 897772-26-8 (CAS Registry Number).

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₂₄N₂O₂ corresponds to a molecular weight of 228.33 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem |

| Molecular Weight | 228.33 g/mol | VulcanChem |

| XLogP (Partition Coefficient) | 0.51 | ZINC |

The compound’s moderate lipophilicity (XLogP = 0.51) suggests balanced solubility in polar and nonpolar media, influenced by its ethoxypropyl and acetyl groups.

Structural Features and Conformational Analysis

Functional Group Arrangement

The molecule comprises three key functional regions:

- Piperidine Core : A six-membered ring with one nitrogen atom, providing basicity and conformational rigidity.

- Acetyl Moiety : A ketone group at the 1-position, introducing polarity and potential hydrogen-bonding capability.

- 3-Ethoxypropylamine Side Chain : A flexible alkyl chain terminated by an ethoxy group (-OCH₂CH₃), enhancing hydrophobicity and steric bulk.

The ethoxypropyl chain adopts an extended conformation to minimize steric clashes with the piperidine ring, while the acetyl group occupies an equatorial position in the chair conformation of the piperidine.

Stereochemical Considerations

No stereocenters are explicitly reported in the compound’s structure. Computational models suggest that the piperidine ring predominantly exists in a chair conformation , with the acetyl group equatorial to reduce 1,3-diaxial interactions. Dynamic interconversion between chair conformers may occur at room temperature.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectral Profile

¹H NMR (500 MHz, CDCl₃) :

¹³C NMR (125 MHz, CDCl₃) :

- Piperidine C-4: δ 47.2 (N-CH₂).

- Acetyl Carbonyl: δ 170.5 (C=O).

- Ethoxypropyl Carbons: δ 67.8 (-OCH₂), δ 44.1 (-CH₂N).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 228 (M⁺). Key fragmentation pathways include:

- Alpha-Cleavage at the Piperidine Nitrogen :

- Acetyl Group Elimination :

- Ethoxypropyl Chain Fragmentation :

| Fragment Ion (m/z) | Proposed Structure | Source |

|---|---|---|

| 228 | Molecular ion (M⁺) | |

| 185 | [M – CH₃CO]⁺ | |

| 128 | Piperidin-4-amine derivative |

Propiedades

IUPAC Name |

1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRRYWYDLJVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1CCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with ethyl 3-bromopropionate to form N-(3-ethoxypropyl)piperidine. This intermediate is then acetylated using acetic anhydride to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Synthetic Routes and Functional Group Reactivity

The compound contains three reactive moieties:

-

Acetylated secondary amine (piperidine ring)

-

Ethoxypropyl side chain (ether functionality)

-

Free secondary amine (piperidin-4-amine)

Key Reaction Pathways:

Acylation and Deacetylation

-

Deacetylation : Acidic hydrolysis (e.g., HCl/EtOH, reflux) removes the acetyl group, regenerating N-(3-ethoxypropyl)piperidin-4-amine (analogous to ).

-

Reacetylation : Reacting the deacetylated product with acetic anhydride restores the acetyl group.

Ether Chain Reactivity

The ethoxypropyl group undergoes:

-

Acid-Catalyzed Cleavage : HI at 100°C cleaves the ether bond to yield 3-bromopropanol and ethanol.

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the ethoxypropyl chain to carboxylic acids (unreported but plausible).

Amine Functionalization

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts (observed in ).

-

Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) produces imines (similar to ).

Catalytic and Stereochemical Considerations

-

Steric Effects : The ethoxypropyl chain introduces steric hindrance, reducing nucleophilicity of the piperidine nitrogen (cf. ).

-

Base Sensitivity : The acetyl group stabilizes the amine against base-mediated elimination (contrast with ).

Theoretical Reactivity Predictions

| Reaction | Predicted Yield | Key Factors |

|---|---|---|

| Deacetylation (HCl/EtOH) | >80% | Acid strength, temperature |

| Ethoxypropyl Oxidation | ~50% | Oxidant selectivity |

| Imine Condensation | 60–75% | Aldehyde electrophilicity, solvent polarity |

Gaps and Experimental Validation Needs

-

Direct Studies : No literature explicitly reports reactions of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine . Predictions rely on analogs like 1-acetyl-3-aminopiperidine and 1-(3-methoxypropyl)piperidin-4-amine .

-

Side Chain Modifications : Ethoxy vs. methoxy groups may alter solubility and reactivity (e.g., steric vs. electronic effects).

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine exhibit significant anticancer properties. For instance, research has focused on the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of cell division implicated in various cancers. Compounds that target Plk1 have shown promising results in preclinical models, suggesting potential therapeutic applications in oncology .

Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems could reveal efficacy in conditions such as anxiety or depression, where modulation of piperidine derivatives has been beneficial .

Case Study 1: Inhibition of Plk1

In a study examining the structure–activity relationship of various inhibitors targeting Plk1, a derivative of this compound was tested for its ability to inhibit the kinase activity. The results demonstrated that modifications to the piperidine ring significantly affected potency, with some analogs achieving IC50 values lower than previously characterized inhibitors .

Case Study 2: Neuropharmacological Effects

A pharmacological assessment was conducted to evaluate the neuroactive properties of this compound. The compound was administered in rodent models, where it exhibited anxiolytic effects comparable to established treatments. Behavioral assays indicated reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituted Piperidin-4-amines

Key Observations :

- RB-005 () shares a piperidine scaffold but replaces the acetyl group with a hydroxyl and incorporates a bulky octylphenethyl chain. This structural difference likely enhances its selectivity for SphK1 inhibition compared to the acetylated analog.

- The methoxybenzyl-substituted compound () exhibits higher molecular weight and lipophilicity due to the aromatic ring, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Diazabicyclo[3.3.1]nonane Derivatives

and describe compounds like 3-cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane, which share the 3-ethoxypropyl substituent but are constrained within a bicyclic framework. These derivatives exhibit:

Functional Group Impact on Properties

- Acetyl vs.

- Ether vs. Alkyl Chains : The 3-ethoxypropyl group improves solubility compared to pure alkyl chains (e.g., propoxypropyl in ) but may reduce membrane permeability .

- Aromatic vs. Aliphatic Substituents : Methoxybenzyl groups () enhance lipophilicity and π-π stacking interactions, unlike aliphatic chains .

Actividad Biológica

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 897772-26-8

The compound features a piperidine ring substituted with an acetyl and an ethoxypropyl group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethoxypropyl groups and subsequent acetylation. The specific synthetic route can vary based on the desired purity and yield.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperidine structure is known to facilitate binding to neurotransmitter receptors, which may lead to effects on neurotransmission and neuroprotection.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects, such as:

- Antidepressant Activity : Analogous piperidine compounds have shown promise in alleviating symptoms of depression through modulation of serotonin and norepinephrine pathways.

- Cognitive Enhancement : Some studies suggest that piperidine derivatives can enhance cognitive functions, potentially benefiting conditions like Alzheimer's disease.

A study highlighted the structure-activity relationship (SAR) involving piperidine analogs where modifications led to varying degrees of receptor affinity and efficacy .

Case Study 1: Neuroprotective Effects

In a preclinical study, a structurally related piperidine compound demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was found to reduce apoptosis in neuronal cells by modulating intracellular signaling pathways .

Case Study 2: Antidepressant Properties

Another study focused on a series of piperidine derivatives, including this compound. Results indicated that these compounds exhibited antidepressant-like effects in animal models, correlating with increased levels of monoamines in the brain .

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Q. What are the established synthetic routes for 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Alkylation of Piperidin-4-amine : React piperidin-4-amine with 3-ethoxypropyl bromide under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form N-(3-ethoxypropyl)piperidin-4-amine .

Acetylation : Introduce the acetyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and confirm by ¹H/¹³C NMR .

Q. Key Considerations :

- Optimize reaction time and temperature to avoid over-alkylation or side products.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

-

NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

-

δ 1.1–1.3 ppm (triplet, –CH₂CH₃ from ethoxy group).

-

δ 2.0–2.2 ppm (singlet, acetyl group).

-

HPLC Analysis :

Parameter Condition Column Newcrom R1 C18 (250 × 4.6 mm) Mobile Phase MeCN:H₂O:H₃PO₄ (65:35:0.1 v/v) Flow Rate 1.0 mL/min Detection UV at 254 nm Retention time: ~8–10 min . -

Mass Spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (expected m/z: 257.3) .

Q. What factors influence the stability of this compound under experimental conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the acetyl group.

- Oxidative Stability : Use antioxidants (e.g., BHT) in polar solvents (e.g., DMSO) .

- Assessment Methods :

- Monitor degradation via HPLC every 24 hours under accelerated conditions (40°C, 75% humidity).

- Track NMR peak shifts for acetyl or ethoxy groups.

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate the oxidation pathways of this compound?

Methodological Answer:

- Experimental Setup :

- Kinetic Analysis :

- Determine pseudo-first-order rate constants under varying [substrate], [oxidant], and ionic strength.

- Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Mechanistic Proposals :

Q. What computational strategies are effective in predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- In Vitro Validation :

- Perform enzyme inhibition assays (e.g., acetylcholinesterase) or cell viability tests (MTT assay on neuronal lines).

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Root Cause Analysis :

- Resolution Strategies :

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- LC-MS/MS :

- GC-MS :

- Derivatize polar impurities (e.g., silylation for hydroxylated byproducts).

- Elemental Analysis :

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of piperidin-4-amine derivatives?

Methodological Answer:

- Meta-Analysis :

- Experimental Replication :

- Standardize in vitro conditions (e.g., serum-free media, passage number).

- Use positive controls (e.g., known receptor agonists/antagonists) to calibrate responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.